molecular formula C20H24ClN3O4S B4235443 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4235443
M. Wt: 437.9 g/mol
InChI Key: IMMDPDPHKHFXBH-UHFFFAOYSA-N
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Description

The compound “1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a piperidine ring, and an amide group .


Molecular Structure Analysis

The molecular formula of the compound is C21H26ClN3O6S2 . This indicates that the compound contains 21 carbon atoms, 26 hydrogen atoms, one chlorine atom, three nitrogen atoms, six oxygen atoms, and two sulfur atoms. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Synthesis and Characterization

Sildenafil sulfonyl esters were synthesized as potential genotoxic impurities related to sildenafil. These compounds include:

The synthesis and characterization of these sulfonyl esters were conducted using various spectroscopic techniques, such as liquid chromatography-mass spectrometry (LCMS), mass spectrometry, proton nuclear magnetic resonance (1H NMR), and Fourier-transform infrared spectroscopy (FT-IR). These efforts aimed to ensure regulatory compliance and safety in the active pharmaceutical ingredient .

Pharmaceutical Industry Applications

a. Regulatory Importance: Sildenafil sulfonyl esters hold regulatory significance as potential genotoxic impurities. Their identification and characterization are crucial for maintaining drug quality and safety. Impurities exceeding 0.1% must be thoroughly assessed according to International Conference on Harmonization (ICH) guidelines .

b. Co-Injection Studies: Co-injection studies involving sildenafil and its sulfonyl esters help evaluate their interactions and potential impact on drug effectiveness. Analytical performance characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), system suitability testing, and relative retention factor, are essential .

Research and Development

a. Derivative of Sildenafil: Sildenafil sulfonyl ester is a derivative of sildenafil, sharing structural similarities. Researchers explore its pharmacological properties, potential therapeutic applications, and interactions with other compounds.

b. Targeted Drug Delivery: Due to its structural features, sildenafil sulfonyl ester could serve as a carrier for targeted drug delivery. Researchers investigate its ability to enhance drug transport to specific tissues or cells.

c. Anti-Inflammatory Effects: Sildenafil derivatives may exhibit anti-inflammatory properties. Studies explore their impact on inflammatory pathways and potential applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

d. Anticancer Potential: Given the link between genotoxicity and cancer, researchers assess whether sildenafil sulfonyl esters have anticancer effects. In vitro and in vivo studies examine their impact on cancer cell lines and tumor growth.

e. Cardiovascular Applications: Sildenafil itself has cardiovascular effects beyond treating erectile dysfunction. Investigating the sulfonyl ester derivatives’ impact on blood vessels, platelet function, and cardiac health is essential.

f. Neuroprotection: Sildenafil derivatives may offer neuroprotective effects. Researchers explore their potential in neurodegenerative diseases like Alzheimer’s or Parkinson’s.

g. Metabolic Disorders: Considering the compound’s structure, investigations focus on its role in metabolic disorders such as diabetes or obesity.

properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-2-28-18-7-6-16(21)13-19(18)29(26,27)24-11-8-15(9-12-24)20(25)23-14-17-5-3-4-10-22-17/h3-7,10,13,15H,2,8-9,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDPDPHKHFXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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